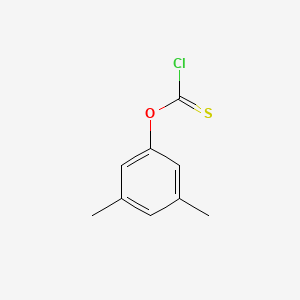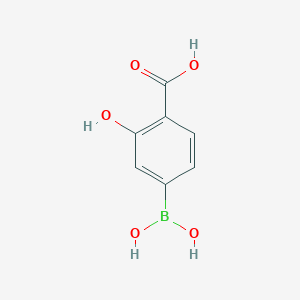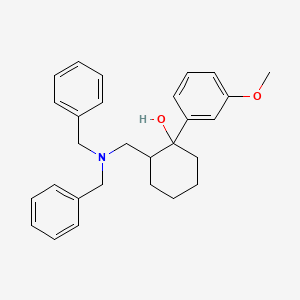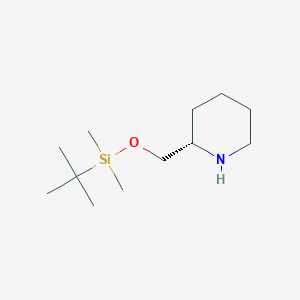
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of chlorine, ethoxy, and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethoxy group.
- Coupled products with extended aromatic systems .
Aplicaciones Científicas De Investigación
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 4-Ethoxy-3-(trifluoromethyl)pyridazine
- 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridazine
Comparison: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is unique due to the combination of its substituents. The ethoxy group provides additional steric and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Propiedades
Fórmula molecular |
C7H6ClF3N2O |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3 |
Clave InChI |
HOSSIFICQQOFIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN=C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

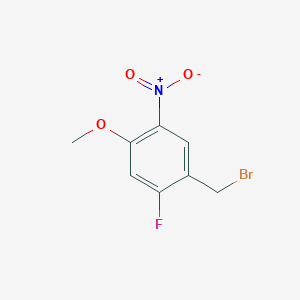
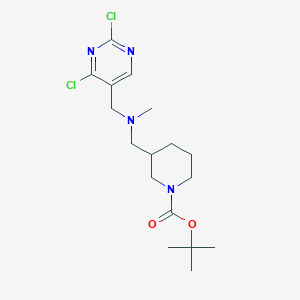

![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)

![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
